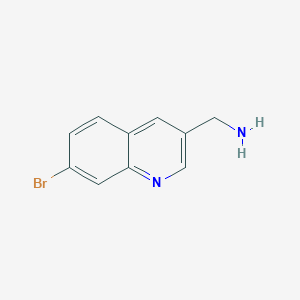

(7-Bromoquinolin-3-YL)methanamine

Description

(7-Bromoquinolin-3-YL)methanamine is a heterocyclic organic compound with a quinoline core substituted by a bromine atom at position 7 and a methanamine group (-CH2NH2) at position 2. Its molecular formula is C10H9BrN2, and it has a molecular weight of 237.10 g/mol (CAS: 1783373-89-6) . The quinoline scaffold is known for its aromaticity and biological relevance, particularly in antimicrobial and anticancer applications. The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(7-bromoquinolin-3-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H,5,12H2 |

InChI Key |

RIMGUGIMMWGLMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)CN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using appropriate amine sources .

Industrial Production Methods: Industrial production methods for (7-Bromoquinolin-3-YL)methanamine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (7-Bromoquinolin-3-YL)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Chemistry: In chemistry, (7-Bromoquinolin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the development of drugs targeting specific biological pathways. Its derivatives have shown promise in antimicrobial and anticancer activities .

Industry: In the industrial sector, (7-Bromoquinolin-3-YL)methanamine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical modifications makes it versatile for different industrial applications .

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinoline and Isoquinoline Derivatives

(7-Bromoisoquinolin-3-yl)methanamine

- Structure: Isoquinoline differs from quinoline in the position of the nitrogen atom (position 2 in isoquinoline vs. position 1 in quinoline).

- For example, isoquinoline derivatives are prominent in alkaloid chemistry (e.g., papaverine), whereas quinoline derivatives are more common in antimalarial drugs (e.g., chloroquine) .

3′-Bromo Derivatives (e.g., Compound 71 in )

- Structure : Bromine at position 3′ on a pyridine-linked methanamine.

- Key Difference: The pyridine ring lacks the fused benzene ring of quinoline, reducing lipophilicity and aromatic conjugation.

- Activity : Anti-mycobacterial activity was observed in such derivatives, suggesting that bromine placement and heterocycle choice significantly influence bioactivity .

Pyridine and Pyrazole Derivatives

(5-Bromopyridin-2-yl)methanamine

- Structure : Pyridine ring with bromine at position 5 and methanamine at position 2.

- Comparison: The smaller pyridine ring may enhance solubility but reduce membrane permeability compared to quinoline. This derivative demonstrated utility in Sonogashira coupling reactions to generate anti-mycobacterial compounds (e.g., Compound 55 in ) .

N-Methyl-1-(1,3,5-Trimethyl-1H-Pyrazole-4-yl)methanamine

Benzimidazole and Biphenyl Derivatives

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)methanamine

- Structure : Benzimidazole core linked to a chlorophenyl-methanamine group.

- Activity: Benzimidazole derivatives are known for antifungal and antiparasitic activity. The chlorine substituent may enhance electrophilic reactivity, similar to bromine in the target compound .

[1,1'-Biphenyl]-3-yl(phenyl)methanamine

- Structure : Biphenyl system with a methanamine group.

- Safety data for this compound emphasize consultation with hazard sheets .

Structural and Functional Comparison Table

Biological Activity

(7-Bromoquinolin-3-YL)methanamine is a chemical compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular structure of (7-Bromoquinolin-3-YL)methanamine includes a bromine atom at the 7-position of the quinoline ring, contributing to its reactivity and biological interactions. Its ability to bind with various biological targets makes it a compound of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (7-Bromoquinolin-3-YL)methanamine and its derivatives.

In Vitro Studies

- Testing Against Bacterial Strains : The compound was tested against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Results indicated significant inhibition zones, with some derivatives showing comparable efficacy to standard antibiotics like amoxiclav. For instance:

- Minimum Inhibitory Concentration (MIC) : MIC values were determined for various derivatives, revealing effective concentrations as low as 6.25 mg/mL against extended-spectrum beta-lactamase (ESBL) producing E. coli and methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Biphenyl derivative | Staphylococcus aureus | 22 | - |

| 4-CH₃Ph derivative | Klebsiella pneumoniae | 25 | - |

| Compound 3e | ESBL E. coli | 21 | 6.25 |

| Compound 3e | MRSA | 20 | 3.125 |

Anticancer Activity

The anticancer potential of (7-Bromoquinolin-3-YL)methanamine has also been investigated, particularly in targeting cancer cell lines.

- Mechanism of Action : Studies indicate that certain quinoline derivatives can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. For example, compound 10i exhibited IC₅₀ values comparable to established drugs like sorafenib, demonstrating significant inhibitory activity against VEGFR-2 .

- Cytotoxicity Studies : The cytotoxic effects were assessed on various cancer cell lines, including HepG2 liver cancer cells. The results showed that compounds could induce apoptosis by upregulating apoptotic markers such as Bax and Caspase-7 while downregulating VEGFR-2 gene expression .

| Compound | Cell Line Tested | IC₅₀ (nM) |

|---|---|---|

| Compound 10i | HepG2 | 36 |

| Sorafenib | - | 45 |

Other Biological Activities

In addition to antibacterial and anticancer effects, (7-Bromoquinolin-3-YL)methanamine has been studied for other biological activities:

- Antiviral Activity : Some derivatives have shown promise as antiviral agents targeting enteroviruses, with certain compounds demonstrating potent activity against viral replication .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, indicating potential applications in metabolic disorders .

Case Studies

Several case studies illustrate the practical applications of (7-Bromoquinolin-3-YL)methanamine:

- Synthesis and Testing : A recent study synthesized novel derivatives and tested them for antibacterial activity against resistant strains. The findings suggested that modifications at specific positions on the quinoline ring could enhance biological activity .

- Combination Therapies : Research is ongoing into using this compound in combination with existing antibiotics to overcome resistance mechanisms in pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.